molecular formula C6H6N4O3 B12566294 N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide CAS No. 192825-15-3

N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide

Cat. No.: B12566294
CAS No.: 192825-15-3
M. Wt: 182.14 g/mol
InChI Key: MIGGBVPFQSYYGB-UHFFFAOYSA-N
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Description

N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethylidene group, a nitro group, and a carboxamide group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with ammonium acetate in the presence of a suitable catalyst . Another approach includes the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines . These reactions are often carried out under mild conditions, such as room temperature or slightly elevated temperatures, and can be facilitated by microwave-assisted synthesis for higher yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as nickel or copper complexes may be employed to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The imidazole ring can bind to metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

192825-15-3

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

N-ethylidene-5-nitro-1H-imidazole-4-carboxamide

InChI

InChI=1S/C6H6N4O3/c1-2-7-6(11)4-5(10(12)13)9-3-8-4/h2-3H,1H3,(H,8,9)

InChI Key

MIGGBVPFQSYYGB-UHFFFAOYSA-N

Canonical SMILES

CC=NC(=O)C1=C(NC=N1)[N+](=O)[O-]

Origin of Product

United States

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